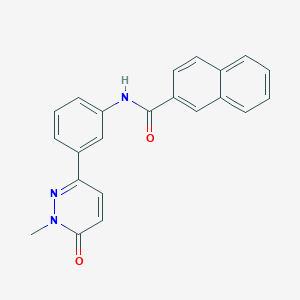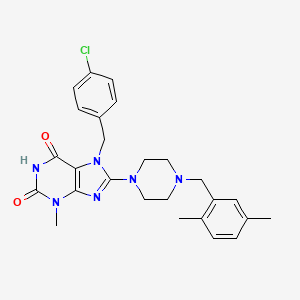
7-(4-chlorobenzyl)-8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-chlorobenzyl)-8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C26H29ClN6O2 and its molecular weight is 493.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Psychotropic Potential
A study has explored derivatives of purine-2,6-dione, like the compound , for their potential psychotropic activities. These compounds, particularly those with substitutions at the 7 and 8 positions, have shown promise as ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors. This suggests their possible use in developing antidepressant and anxiolytic drugs (Chłoń-Rzepa et al., 2013).
2. Cardiovascular Applications
Another research explored 8-alkylamino derivatives of purine-2,6-dione for their cardiovascular effects, particularly their electrocardiographic, antiarrhythmic, and hypotensive activities. These compounds also exhibited affinities for alpha1- and alpha2-adrenoreceptors (Chłoń-Rzepa et al., 2004).
3. Antihistaminic Properties
Some derivatives of 1H-purine-2,6-diones have been synthesized and evaluated for their antihistaminic activity. These studies are crucial in developing new antihistamines, potentially useful in treating allergic reactions and asthma (Pascal et al., 1985).
4. Antiasthmatic Activity
A study focused on developing derivatives of 1H-purine-2,6-dione for antiasthmatic activity. These compounds were tested for their pulmonary vasodilator activity, suggesting their potential in treating asthma and related respiratory disorders (Bhatia et al., 2016).
5. Molecular Structure Analysis
Research on the molecular structure of 8-benzylamino derivatives of 1H-purine-2,6-dione contributes to a deeper understanding of their chemical properties and potential pharmaceutical applications (Karczmarzyk et al., 1995).
6. Antimycobacterial Activity
A series of purine linked piperazine derivatives were synthesized targeting MurB in Mycobacterium tuberculosis. This study contributes to the development of new antimycobacterial agents, essential for tuberculosis treatment (Konduri et al., 2020).
7. Luminescent Properties and Electron Transfer
Research on naphthalimides with piperazine substituents, including derivatives of 1H-purine-2,6-dione, has contributed to understanding their luminescent properties and potential applications in photo-induced electron transfer systems (Gan et al., 2003).
8. Anti-HIV Activity
A study on bis(heteroaryl)piperazines, which include derivatives similar to the compound , has shown potential as non-nucleoside inhibitors of HIV-1 reverse transcriptase, suggesting their use in HIV treatment (Romero et al., 1994).
Propriétés
IUPAC Name |
7-[(4-chlorophenyl)methyl]-8-[4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN6O2/c1-17-4-5-18(2)20(14-17)16-31-10-12-32(13-11-31)25-28-23-22(24(34)29-26(35)30(23)3)33(25)15-19-6-8-21(27)9-7-19/h4-9,14H,10-13,15-16H2,1-3H3,(H,29,34,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDLRNPMPIMCEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCN(CC2)C3=NC4=C(N3CC5=CC=C(C=C5)Cl)C(=O)NC(=O)N4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
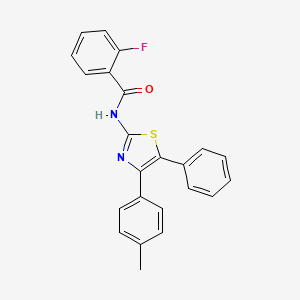
![5-[1-(1,3-benzodioxol-5-ylcarbonyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2955042.png)
![benzofuran-2-yl(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2955044.png)

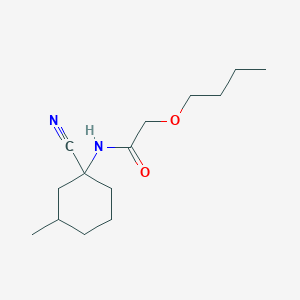
![N-[[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl]prop-2-enamide](/img/structure/B2955049.png)
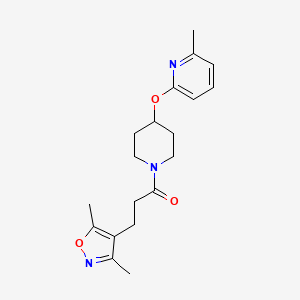
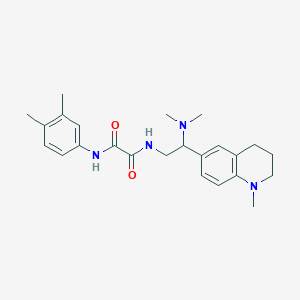
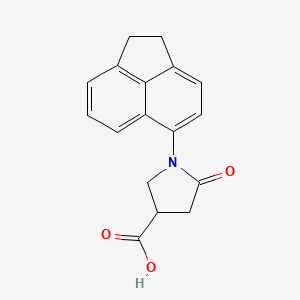


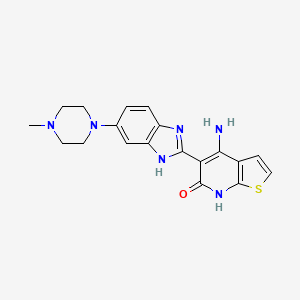
![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2955059.png)
